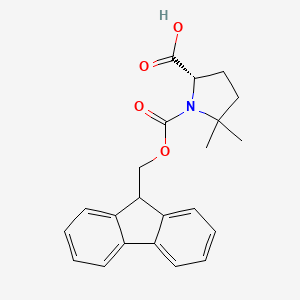

(S)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid

Descripción general

Descripción

(S)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during the coupling reactions. The (S)-configuration indicates that the compound is the enantiomer with the specific spatial arrangement of atoms.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with the commercially available 5,5-dimethyl-pyrrolidine-2-carboxylic acid.

Protection of the Amino Group: The amino group of the starting material is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate or triethylamine.

Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials and reagents are used to produce the compound in bulk.

Optimization of Reaction Conditions: Reaction conditions such as temperature, solvent, and reaction time are optimized to maximize yield and purity.

Scale-Up: The process is scaled up using industrial reactors and purification systems to produce the compound in large quantities suitable for commercial use.

Análisis De Reacciones Químicas

Types of Reactions

(S)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Deprotection: The Fmoc group can be removed under basic conditions using reagents such as piperidine.

Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.

Substitution Reactions: The carboxylic acid group can undergo esterification or amidation reactions.

Common Reagents and Conditions

Deprotection: Piperidine in DMF (dimethylformamide) is commonly used for Fmoc deprotection.

Coupling Reactions: Reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) are used for peptide coupling.

Substitution Reactions: Esterification can be carried out using alcohols and acid catalysts, while amidation can be achieved using amines and coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Major Products Formed

Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.

Peptides: Coupling reactions result in the formation of peptides or peptide fragments.

Esters and Amides: Substitution reactions yield esters or amides of the carboxylic acid group.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Role as a Protecting Group

In peptide synthesis, (S)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid serves as a protecting group for amino acids. The Fmoc (9-fluorenylmethoxycarbonyl) group allows for selective modifications of amino acids without affecting others. This selectivity is crucial for synthesizing complex peptides that are often used as therapeutic agents. The stability of the Fmoc group under basic conditions and its ease of removal under mild acidic conditions make it a preferred choice among chemists .

Case Study: Synthesis of Bioactive Peptides

A study demonstrated the successful synthesis of a series of bioactive peptides using this compound as a key building block. The peptides exhibited significant biological activity, showcasing the compound's utility in generating therapeutically relevant molecules .

Drug Development

Facilitating Complex Molecule Creation

In pharmaceutical research, this compound is integral to developing complex drug candidates. Its unique structure enhances the bioavailability and efficacy of therapeutic agents by providing a scaffold for further modifications .

Case Study: Novel Anticancer Agents

Research has shown that incorporating this compound into drug design led to the discovery of novel anticancer agents. These compounds demonstrated improved potency and selectivity against cancer cell lines compared to existing treatments .

Bioconjugation

Targeted Drug Delivery Systems

this compound is also valuable in bioconjugation processes. It aids in attaching biomolecules to surfaces or other molecules, facilitating the development of targeted drug delivery systems. This application is particularly important in creating therapies that minimize side effects while maximizing therapeutic efficacy .

Example: Antibody-Drug Conjugates (ADCs)

In the development of ADCs, researchers have utilized this compound to link cytotoxic drugs to antibodies selectively. This approach has shown promise in enhancing the delivery of drugs directly to cancer cells while sparing healthy tissues .

Material Science

Advanced Material Development

The compound finds applications in material science, particularly in creating polymers with specific properties suitable for coatings or biomedical devices. Its ability to modify polymer characteristics makes it an essential component in developing advanced materials .

Case Study: Biomedical Devices

Research into the use of this compound in biomedical devices has revealed its potential to enhance biocompatibility and mechanical strength in polymer matrices used for implants .

Neuroscience Research

Studying Neurological Pathways

In neuroscience, this compound is explored for its potential to provide insights into brain chemistry and neurological pathways. Its application may aid in developing treatments for various neurological disorders .

Example: Neurotransmitter Studies

Studies utilizing this compound have contributed to understanding neurotransmitter interactions and their implications in diseases such as Alzheimer's and Parkinson's disease. The findings support its role in advancing therapeutic strategies targeting these conditions .

Summary Table of Applications

| Application Area | Description | Case Studies/Examples |

|---|---|---|

| Peptide Synthesis | Protecting group for selective amino acid modifications | Synthesis of bioactive peptides |

| Drug Development | Facilitates creation of complex drug candidates | Discovery of novel anticancer agents |

| Bioconjugation | Attaches biomolecules for targeted drug delivery | Development of antibody-drug conjugates |

| Material Science | Creates polymers with specific properties for coatings and biomedical devices | Enhancements in biocompatibility for implants |

| Neuroscience Research | Provides insights into neurological pathways and potential treatments for disorders | Studies on neurotransmitter interactions |

Mecanismo De Acción

The mechanism of action of (S)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, enabling the stepwise assembly of peptides. The compound does not have a specific molecular target or pathway as it is used as an intermediate in synthetic processes.

Comparación Con Compuestos Similares

Similar Compounds

(S)-Fmoc-5-methyl-pyrrolidine-2-carboxylic acid: Similar structure with one less methyl group.

(S)-Fmoc-4,4-dimethyl-pyrrolidine-2-carboxylic acid: Methyl groups positioned differently on the pyrrolidine ring.

(S)-Fmoc-3,3-dimethyl-pyrrolidine-2-carboxylic acid: Methyl groups at the 3-position instead of the 5-position.

Uniqueness

(S)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid is unique due to the specific positioning of the methyl groups at the 5-position, which can influence the steric and electronic properties of the compound. This can affect its reactivity and the properties of the peptides synthesized using this building block.

Actividad Biológica

(S)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid is a prominent compound in organic and medicinal chemistry, particularly known for its role as a protecting group in peptide synthesis. This article explores its biological activity, focusing on its applications in drug development, peptide synthesis, and potential therapeutic effects.

This compound features a pyrrolidine ring substituted with a fluorenylmethyloxycarbonyl (Fmoc) group and a carboxylic acid functional group. Its molecular formula is with a molecular weight of approximately 303.34 g/mol. The presence of the Fmoc group provides stability and facilitates selective reactions during peptide synthesis.

Applications in Peptide Synthesis

Peptide Synthesis : The compound is extensively utilized as a protecting group in peptide synthesis. It enables the selective modification of amino acids while preventing unwanted side reactions. Its stability under various reaction conditions and ease of removal make it a preferred choice in organic chemistry .

Drug Development : In pharmaceutical research, this compound aids in the creation of complex molecules that can lead to new drug candidates. Its unique structure can enhance the bioavailability and efficacy of therapeutic agents, making it valuable in designing novel compounds .

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, research on 5-oxopyrrolidine derivatives demonstrated significant anticancer activity against A549 human lung adenocarcinoma cells. Among these derivatives, specific substitutions led to enhanced cytotoxicity while maintaining low toxicity towards non-cancerous cells .

Table 1: Anticancer Activity of Pyrrolidine Derivatives

| Compound | A549 Cell Viability (%) | Non-Cancerous Cell Viability (%) |

|---|---|---|

| Compound 1 | 78–86 | Not specified |

| Compound 6 | 64 | Increased cytotoxicity |

| Compound 8 | Significantly lower than control | High cytotoxicity |

Antimicrobial Activity

The antimicrobial properties of related compounds have also been investigated. Some derivatives exhibited promising activity against multidrug-resistant strains of Staphylococcus aureus, including those resistant to linezolid. This suggests that modifications to the pyrrolidine structure can yield effective antimicrobial agents targeting resistant pathogens .

Case Studies

- Anticancer Study : In a controlled study, various pyrrolidine derivatives were tested for their effects on A549 cells. The results indicated that compounds with specific structural modifications showed improved anticancer activity compared to standard treatments like cisplatin .

- Antimicrobial Screening : Another study focused on the efficacy of pyrrolidine derivatives against clinically significant pathogens. Compounds were screened for activity against resistant strains, revealing notable effectiveness against Klebsiella pneumoniae and Escherichia coli .

Propiedades

IUPAC Name |

(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5,5-dimethylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c1-22(2)12-11-19(20(24)25)23(22)21(26)27-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,24,25)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLFFLWRZPGHUGE-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CC[C@H](N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.